Methyl 3-oxo-2,3-diphenylpropanoate
Description
Methyl 3-oxo-2,3-diphenylpropanoate is a β-keto ester characterized by two phenyl groups at the 2- and 3-positions of the propanoate backbone. It is synthesized via the Roskamp–Feng reaction, where benzaldehyde reacts with a diazo compound under borane catalysis (B(C₆F₅)₃). This reaction proceeds through a carbene intermediate, leading to homologation and subsequent ester formation . The compound’s structure is confirmed by multinuclear spectroscopy, and its reactivity is leveraged in cyclopropenation reactions with arylacetylenes, forming stabilized carbocation intermediates during catalysis . The ester’s electron-deficient nature and aromatic substituents make it a versatile intermediate in organic synthesis, particularly for constructing cyclopropane derivatives.
Properties
CAS No. |
54108-62-2 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 3-oxo-2,3-diphenylpropanoate |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
UNDMMNILNUQQOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
- Structure: Features a quinoxalinyl group at the 2-position and a phenyl group at the 3-position.
- Physical Properties : Melting point = 164–166°C; molecular formula = C₁₉H₁₆N₂O₄; molecular weight = 336.34 g/mol.
- Synthesis : Prepared via cyclization reactions involving ethyl malonate derivatives and aromatic amines.
- Applications : Used in heterocyclic synthesis due to its dual carbonyl and aromatic systems, enabling access to nitrogen-rich scaffolds .
- Key Differences: The quinoxalinyl substituent introduces hydrogen-bonding capacity (via NH groups) and planar aromaticity, contrasting with the purely hydrophobic diphenyl system in the target compound.
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate
- Structure: Substituted with a (1-phenylethyl)amino group at the 3-position.
- Physical Properties: Melting point = 82–84°C; molecular formula = C₁₉H₂₁NO₃; molecular weight = 311.15 g/mol.
- Synthesis : Synthesized via multicomponent reactions involving amines and malonates.
- Applications: Explored for biological activities due to its amino-functionalized backbone.
- Key Differences: The amino group enhances solubility in polar solvents and introduces basicity, unlike the neutral ester groups in Methyl 3-oxo-2,3-diphenylpropanoate .
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
- Structure : Contains a nitro-substituted phenyl group at the 3-position.
- Physical Properties: Molecular formula = C₁₁H₁₁NO₅; molecular weight = 237.21 g/mol.
- Synthesis: Derived from nitration or substitution reactions of phenylpropanoate precursors.
- Applications : Used in electrophilic aromatic substitution studies due to the electron-withdrawing nitro group.
- Key Differences : The nitro group significantly lowers electron density at the aromatic ring, increasing reactivity toward nucleophilic attacks compared to the unsubstituted phenyl groups in the target compound .
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate
- Structure : Substituted with methoxy groups at the 2-, 3-, and 4-positions of the phenyl ring.
- Physical Properties : Molecular formula = C₁₃H₁₆O₆; molecular weight = 268.26 g/mol.
- Synthesis : Prepared via esterification of trimethoxyphenylacetic acid derivatives.
- Applications : Investigated for electronic applications due to its electron-donating methoxy groups.
- Key Differences: Methoxy substituents enhance resonance stabilization and alter solubility profiles compared to the non-polar diphenyl system .
Mechanistic and Reactivity Insights
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (in ) enhance resonance stabilization, while nitro groups () increase electrophilicity.
- Amino vs.
- Heterocyclic vs. Aromatic Systems: Quinoxalinyl derivatives () enable access to nitrogen-containing heterocycles, contrasting with the purely aromatic diphenyl system.
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